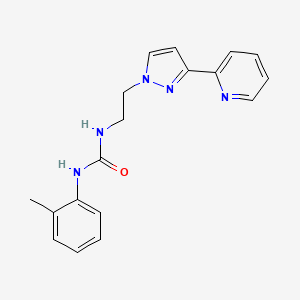
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea, a compound featuring a pyrazole and urea moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
It features a pyridine ring, a pyrazole moiety, and an o-tolyl group attached to a urea functional group. This unique structure contributes to its diverse biological activities.
1. Inhibition of Carbonic Anhydrase
Research indicates that pyrazole derivatives, including ureas, are known inhibitors of human carbonic anhydrase (hCA), particularly hCA II. These enzymes are crucial for various physiological processes such as pH regulation and ion transport. Inhibitors like this compound may exhibit significant binding affinity due to the presence of the urea linkage, which enhances interaction with the zinc ion in the enzyme's active site .
2. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole-containing compounds. For instance, derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 250 μg/mL for various pathogens, indicating potential as antibacterial agents .
3. Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines through pathways involving mitogen-activated protein kinases (MAPKs). The inhibition of TNFα production in macrophages has been noted in related compounds, suggesting that this compound could exhibit similar effects .
Case Studies
Several studies have focused on similar compounds to elucidate their biological activities:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole or urea moieties can enhance potency and selectivity against specific biological targets. For example, variations in substituents on the aromatic rings or alterations in the ethyl linker can significantly impact binding affinity and biological efficacy .
科学的研究の応用
Structural Characteristics
The molecular formula of 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea is C20H22N4O, with a molecular weight of approximately 334.4 g/mol. The compound features a urea functional group, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study conducted on various derivatives demonstrated their ability to inhibit cell growth in several cancer cell lines. The following table summarizes the GI50 values for selected cancer types:
| Cancer Type | GI50 (µM) |
|---|---|
| Non-small lung cancer | 1.7 |
| Prostate cancer | 15.9 |
| Ovarian cancer | 25.9 |
These findings suggest that structural modifications can enhance the compound's efficacy against specific cancer types.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Urea derivatives are known for their broad-spectrum antibacterial properties. The minimum inhibitory concentrations (MIC) against common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.03–0.06 |
| Streptococcus pyogenes | 0.06–0.12 |
| Haemophilus influenzae | 0.25–1 |
These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the pyridine and pyrazole rings is crucial for its biological activity, as these structures are associated with enhanced binding affinity to target proteins involved in tumor growth and bacterial resistance.
Example Synthetic Route
A simplified synthetic route may include:
- Formation of the pyrazole core via cyclization.
- Substitution reactions to introduce the ethyl and o-tolyl moieties.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
Antitumor Efficacy
A recent study reported that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating that specific structural modifications can enhance therapeutic potential.
Antimicrobial Properties
Another investigation focused on urea derivatives containing similar moieties, demonstrating promising antibacterial activity against a range of pathogens, supporting the notion that modifications can enhance therapeutic efficacy.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMGWPRGIZLGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













